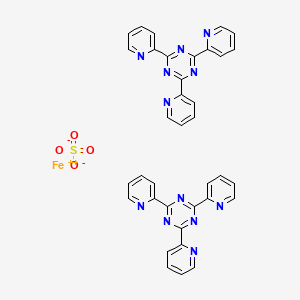
iron(2+);2,4,6-tripyridin-2-yl-1,3,5-triazine;sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(2+);2,4,6-tripyridin-2-yl-1,3,5-triazine;sulfate is a coordination complex that involves iron(II) ions and the ligand 2,4,6-tripyridin-2-yl-1,3,5-triazine. This compound is known for its application in the spectrophotometric determination of iron due to its ability to form colored complexes with iron ions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-tripyridin-2-yl-1,3,5-triazine typically involves the reaction of pyridine-2-carbaldehyde with ammonia and formaldehyde under acidic conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Analyse Des Réactions Chimiques
Types of Reactions
Complexation: The primary reaction involving this compound is its complexation with iron(II) ions to form a colored complex.
Substitution: The iron(II) complex can undergo substitution reactions with other ligands such as 2,2′,6,2″-terpyridine.
Common Reagents and Conditions
Reagents: Pyridine-2-carbaldehyde, ammonia, formaldehyde, iron(II) sulfate.
Conditions: Acidic medium, controlled temperature, and pH conditions.
Major Products
Applications De Recherche Scientifique
Chemistry
Spectrophotometric Determination: Used as a reagent for the colorimetric determination of iron in various samples.
Biology
Biochemical Assays: Employed in assays to measure iron levels in biological samples such as blood serum.
Medicine
Industry
Mécanisme D'action
The compound exerts its effects through the formation of a coordination complex with iron(II) ions. The ligand 2,4,6-tripyridin-2-yl-1,3,5-triazine acts as a tridentate ligand, binding to the iron ion through its nitrogen atoms. This complex formation results in a color change that can be measured spectrophotometrically . The reaction mechanism involves both associative and dissociative pathways, depending on the pH and concentration of the reagents .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2′-Bipyridine: Another ligand that forms complexes with iron(II) ions but with different spectral properties.
1,10-Phenanthroline: Similar to 2,4,6-tripyridin-2-yl-1,3,5-triazine in its ability to form colored complexes with iron(II) ions.
2,2′,6,2″-Terpyridine: Forms stable complexes with iron(II) ions and is used in similar spectrophotometric applications.
Uniqueness
The uniqueness of iron(2+);2,4,6-tripyridin-2-yl-1,3,5-triazine;sulfate lies in its high sensitivity and specificity for iron(II) ions, making it an excellent reagent for the spectrophotometric determination of iron in various samples .
Propriétés
Numéro CAS |
68510-43-0 |
|---|---|
Formule moléculaire |
C36H24FeN12O4S |
Poids moléculaire |
776.6 g/mol |
Nom IUPAC |
iron(2+);2,4,6-tripyridin-2-yl-1,3,5-triazine;sulfate |
InChI |
InChI=1S/2C18H12N6.Fe.H2O4S/c2*1-4-10-19-13(7-1)16-22-17(14-8-2-5-11-20-14)24-18(23-16)15-9-3-6-12-21-15;;1-5(2,3)4/h2*1-12H;;(H2,1,2,3,4)/q;;+2;/p-2 |
Clé InChI |
MHBZPZCLMXLZSG-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=NC(=C1)C2=NC(=NC(=N2)C3=CC=CC=N3)C4=CC=CC=N4.C1=CC=NC(=C1)C2=NC(=NC(=N2)C3=CC=CC=N3)C4=CC=CC=N4.[O-]S(=O)(=O)[O-].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















